molecular formula C8H10ClN3S B8479989 (3-Chloro-2-methylphenyl)thiosemicarbazide

(3-Chloro-2-methylphenyl)thiosemicarbazide

Cat. No. B8479989
M. Wt: 215.70 g/mol
InChI Key: UGFVODHLEUQXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-methylphenyl)thiosemicarbazide is a useful research compound. Its molecular formula is C8H10ClN3S and its molecular weight is 215.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-2-methylphenyl)thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-methylphenyl)thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chloro-2-methylphenyl)thiosemicarbazide

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

(3-chloro-2-methylanilino)thiourea

InChI

InChI=1S/C8H10ClN3S/c1-5-6(9)3-2-4-7(5)11-12-8(10)13/h2-4,11H,1H3,(H3,10,12,13)

InChI Key

UGFVODHLEUQXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.3 g (0.1 mole) of 3-chloro-2-methylphenylhydrazinehydrochloride were dissolved in 200 ml of absolute ethanol. 11.64 g (0.12 mole) of potassium thiocyanate were added to the solution, and the mixture was heated during reflux for 16 hours. The mixture was then cooled, whereby the product was partially precipitated, and the mixture was subsequently evaporated to dryness by means of a rotating evaporator. The product was recrystallized from 200 ml water and 250 ml methanol, separated by filtration and washed thoroughly with water.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.64 g
Type
reactant
Reaction Step Two

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